molecular formula C16H19NO2S2 B2477181 N-(2-([2,3'-bithiophen]-5-yl)ethyl)tetrahydro-2H-pyran-4-carboxamide CAS No. 2034565-06-3

N-(2-([2,3'-bithiophen]-5-yl)ethyl)tetrahydro-2H-pyran-4-carboxamide

Cat. No. B2477181
CAS RN: 2034565-06-3
M. Wt: 321.45
InChI Key: SNBLGCOHKAFSFI-UHFFFAOYSA-N
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Description

N-(2-([2,3'-bithiophen]-5-yl)ethyl)tetrahydro-2H-pyran-4-carboxamide is a chemical compound that has been developed for scientific research purposes. It is a small molecule that has been synthesized using a specific method to achieve its desired chemical structure.

Scientific Research Applications

Enzyme Inhibition and Cholesterogenesis

Research has shown that compounds similar to N-(2-([2,3'-bithiophen]-5-yl)ethyl)tetrahydro-2H-pyran-4-carboxamide have been effective in inhibiting enzymes involved in critical biological processes. For instance, derivatives of tetrahydro-2H-pyran-2-ones were found to inhibit 3-hydroxy-3-methylglutaryl-coenzyme A reductase, a rate-determining enzyme in cholesterogenesis (Prugh et al., 1990).

Synthesis of Novel Compounds

The compound's framework has been utilized in the synthesis of new chemical entities. For instance, a study achieved efficient synthesis of novel ethyl-1,3,4-triphenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylate products via condensation of pyrazole-5-amine derivatives and activated carbonyl groups, indicating its utility in creating new N-fused heterocycle products (Ghaedi et al., 2015).

Building Blocks for Polyhydroxyl Oligothiophenes

The compound has been used as a building block in the preparation of polyhydroxyl oligothiophenes. Specifically, derivatives like 3,4′- and 3,3′-di(2-hydroxyethyl)-2,2′-bithiophene have been synthesized, showcasing its role in the development of water-soluble 'self-doping' oligothiophenes (Barbarella & Zambianchi, 1994).

Inhibitors of Cholesterol Biosynthesis

Another study demonstrated the use of similar compounds as inhibitors of cholesterol biosynthesis, particularly HMG-CoA reductase. This research highlights the compound's potential in therapeutic applications, especially in the context of cholesterol management (Roth et al., 1991).

Phytohormone Ethylene Biosynthesis

A study involving pyrazinamide, a compound related to this compound, discovered its role in inhibiting ethylene biosynthesis in plants. This provides insights into the compound's potential in regulating plant metabolism, particularly in agricultural applications (Sun et al., 2017).

properties

IUPAC Name

N-[2-(5-thiophen-3-ylthiophen-2-yl)ethyl]oxane-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO2S2/c18-16(12-4-8-19-9-5-12)17-7-3-14-1-2-15(21-14)13-6-10-20-11-13/h1-2,6,10-12H,3-5,7-9H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNBLGCOHKAFSFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C(=O)NCCC2=CC=C(S2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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